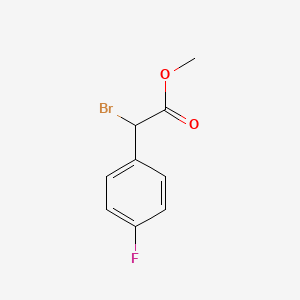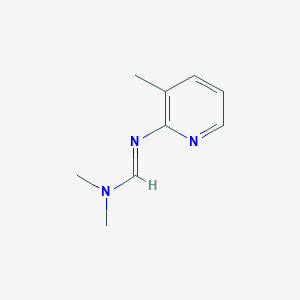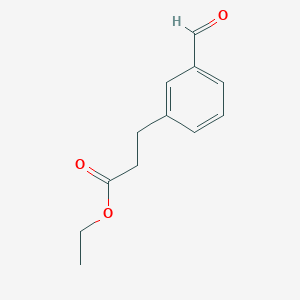
2-Fluorophenanthrene
Descripción general
Descripción
2-Fluorophenanthrene is a derivative of Phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and is used to make dyes, plastics, pesticides, explosives, and drugs . The this compound variant has a fluorine atom attached, making its molecular formula C14H9F .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Phenanthrene but with a fluorine atom attached. The molecular weight is 196.22 , slightly higher than that of Phenanthrene due to the presence of the fluorine atom.Aplicaciones Científicas De Investigación
Fluorescence Probes and Detection
A significant application of 2-fluorophenanthrene derivatives is in the field of fluorescence probes. For instance, commercially available 9-bromophenanthrene, a closely related compound, has been used as a fluorescence probe for the detection of trace palladium (Pd). This method demonstrates great potential in routine determination of Pd in various environments (Qin et al., 2016).
Chemical Synthesis and Modifications
This compound and its analogs are often involved in chemical syntheses. For instance, room-temperature fluorination of aromatic molecules, such as phenanthrene, leads to the formation of fluorophenanthrenes, which are useful intermediates in organic synthesis (Stavber & Zupan, 1981).
Magnetic Resonance Studies
In magnetic resonance studies, compounds like 1-fluorobenzo[c]phenanthrene, which exhibit significant 13C–19F coupling, are of interest. These studies reveal the interactions at the molecular level and can be instrumental in understanding the properties of fluorinated aromatic compounds (Hsee & Sardella, 1990).
Fluorescent Amino Acids
Fluorophenanthrene derivatives have been utilized in the development of fluorescent amino acids. These amino acids are crucial for studying protein structure, dynamics, and interactions in both in vitro and in vivo systems. They offer a non-invasive way to observe biological processes at a molecular level (Summerer et al., 2006).
Zinc Chemosensors
Development of fluorescent zinc chemosensors, which includesthe utilization of various fluorophores such as this compound derivatives, is crucial for zinc detection in biological and environmental samples. These chemosensors play a pivotal role in understanding the biological importance of zinc (Li, Yin, & Huo, 2016).
NMR Spectroscopy
Monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), including this compound, are significant in NMR spectroscopy for analytical, environmental, and toxicological studies. Their close resemblance to parent PAHs in physico-chemical properties makes them ideal for detailed NMR characterization (Lutnaes et al., 2005).
Fluorescence Microscopy
This compound derivatives have applications in fluorescence microscopy. This technology, including two-photon fluorescence microscopy, is vital in biological imaging, allowing non-invasive study of biological specimens with submicrometer resolution. The unique properties of fluorophores derived from such compounds contribute to high-contrast images and localized photochemical reactions (So et al., 2000).
Biochemical and Cellular Studies
Fluorophenanthrene-based fluorescent amino acids are extensively used in biochemical and cellular studies. These compounds enable the labeling of peptides and proteins without disrupting their native biomolecular properties, facilitating the study of protein–protein interactions and nanoscopic events (Cheng et al., 2020).
Propiedades
IUPAC Name |
2-fluorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPASIKQIWSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565815 | |
| Record name | 2-Fluorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-41-1 | |
| Record name | 2-Fluorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


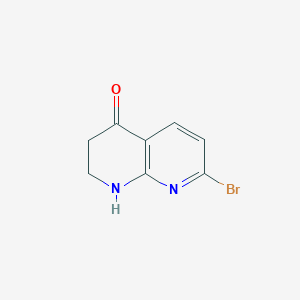

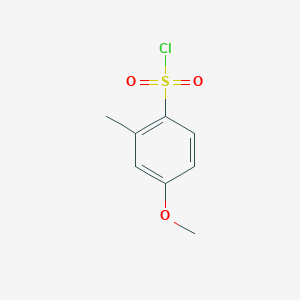
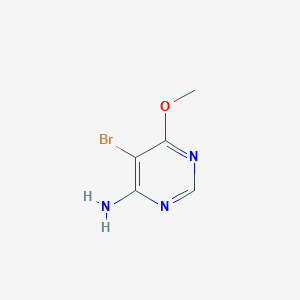
![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)



